2-(3,4-dihydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
CAS No.:
Cat. No.: VC1420142
Molecular Formula: C22H17N3O5
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O5 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
| Standard InChI | InChI=1S/C22H17N3O5/c1-24-20-17(21(29)25(2)22(24)30)15(10-7-8-13(26)14(27)9-10)16-18(23-20)11-5-3-4-6-12(11)19(16)28/h3-9,15-16,26-27H,1-2H3 |
| Standard InChI Key | HJNYKJOKPSQEHB-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)O)C(=O)N(C1=O)C |
| Canonical SMILES | CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)O)C(=O)N(C1=O)C |
Introduction
Chemical Structure and Properties
2-(3,4-dihydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is a complex organic compound with the molecular formula C22H17N3O5 and a molecular weight of 403.4 g/mol. The compound is characterized by its tetracyclic core structure, which contains three nitrogen atoms (triaza) integrated into the ring system. The compound's systematic IUPAC name provides detailed information about its structural features. The "triazatetracyclo" portion indicates a four-ring system containing three nitrogen atoms, while the bracketed numbers [8.7.0.03,8.011,16] denote the specific connectivity pattern of these rings according to von Baeyer nomenclature for polycyclic compounds.
The compound contains several key functional groups that define its chemical properties. The 3,4-dihydroxyphenyl substituent (catechol moiety) features two adjacent hydroxyl groups on a benzene ring. This catechol structure is known for its antioxidant properties and ability to form metal complexes, which may contribute to the compound's potential biological activities. The molecule also contains three carbonyl groups (indicated by "trione" in the name), which are typically reactive centers for many chemical transformations. Additionally, the compound includes two methyl groups attached to nitrogen atoms, and a pentaene system indicating five double bonds within the structure.
Structural Characteristics
The detailed structure of this compound can be encoded using standard chemical notations. The SMILES (Simplified Molecular Input Line Entry System) notation is: CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)O)C(=O)N(C1=O)C. This string represents the exact connectivity of atoms within the molecule. Similarly, the InChI (International Chemical Identifier) notation provides a standardized representation of the molecular structure: InChI=1S/C22H17N3O5/c1-24-20-17(21(29)25(2)22(24)30)15(10-7-8-13(26)14(27)9-10)16-18(23-20)11-5-3-4-6-12(11)19(16)28/h3-9,15-16,26-27H,1-2H3.
The compound's structure suggests it may exhibit interesting three-dimensional characteristics due to its rigid tetracyclic framework. The specific stereochemistry around the tetracyclic core would likely influence the compound's potential biological activity and its ability to interact with molecular targets. The catechol moiety introduces a region of increased electron density and hydrogen-bonding capacity, which would significantly affect intermolecular interactions.
Physical and Chemical Properties
The physical and chemical properties of 2-(3,4-dihydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione can be inferred from its structure, although specific experimental data is limited in the available literature. The compound's molecular weight of 403.4 g/mol suggests it is a medium-sized organic molecule. The presence of hydroxyl groups in the catechol moiety indicates potential for hydrogen bonding, which would influence solubility and intermolecular interactions.
Table 1. Chemical Properties of 2-(3,4-dihydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O5 |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
| Standard InChI | InChI=1S/C22H17N3O5/c1-24-20-17(21(29)25(2)22(24)30)15(10-7-8-13(26)14(27)9-10)16-18(23-20)11-5-3-4-6-12(11)19(16)28/h3-9,15-16,26-27H,1-2H3 |
| Standard InChIKey | HJNYKJOKPSQEHB-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)O)C(=O)N(C1=O)C |
| PubChem Compound ID | 2858810 |
The solubility profile of this compound would likely show moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO due to the presence of both polar functional groups (hydroxyl, carbonyl) and aromatic rings. The compound might exhibit limited water solubility, with the hydroxyl groups providing some hydrophilic character, while the extensive aromatic system contributes to hydrophobicity.
The reactivity of this compound would be influenced by its functional groups. The catechol moiety could undergo oxidation to form a quinone, a common reaction for compounds with this structural feature. The carbonyl groups might participate in nucleophilic addition reactions, and the nitrogen atoms could act as weak bases or nucleophiles depending on their electronic environment within the molecule.
Nomenclature and Systematic Naming
The systematic naming of complex organic compounds follows specific rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name 2-(3,4-dihydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione exemplifies the IUPAC approach to naming complex polycyclic compounds .
The nomenclature can be broken down into several components:
-
"2-(3,4-dihydroxyphenyl)" indicates a 3,4-dihydroxyphenyl substituent at position 2 of the main structure
-
"5,7-dimethyl" denotes methyl groups at positions 5 and 7
-
"5,7,9-triaza" indicates nitrogen atoms at positions 5, 7, and 9
-
"tetracyclo[8.7.0.03,8.011,16]" describes the tetracyclic ring system with specific bridging
-
"heptadeca" indicates a 17-member ring system
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"3(8),9,11,13,15-pentaene" denotes five double bonds at the specified positions
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"4,6,17-trione" indicates three ketone groups at positions 4, 6, and 17
This systematic naming approach provides a precise description of the molecular structure, allowing chemists to accurately reconstruct the compound's structure from its name alone. The complexity of the name reflects the intricate structural features of the molecule, which requires detailed specification to distinguish it from related compounds with similar structural elements but different connectivity patterns or substitution arrangements.
Analytical Methods for Identification and Characterization
Comprehensive characterization of 2-(3,4-dihydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione would typically involve multiple complementary analytical techniques to confirm its structure, purity, and properties.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for structural elucidation. 1H NMR would show signals corresponding to the aromatic protons, methyl groups, and any other hydrogen atoms in the molecule. The aromatic region would likely show complex splitting patterns due to the multiple aromatic rings in the structure. 13C NMR would provide information about the carbon framework, with distinctive signals for the carbonyl carbons, aromatic carbons, and methyl groups.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. Key features would include:
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O-H stretching vibrations from the hydroxyl groups (broad band around 3300-3600 cm-1)
-
C=O stretching vibrations from the carbonyl groups (strong bands around 1650-1750 cm-1)
-
C=C stretching vibrations from the aromatic and alkene components (bands around 1400-1600 cm-1)
UV-Visible spectroscopy would provide information about the conjugated systems in the molecule, with the catechol moiety and extended aromatic system likely resulting in characteristic absorption bands.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound (403.4 g/mol) and provide information about its fragmentation pattern, which could help verify structural features. High-resolution mass spectrometry would allow for accurate mass determination, confirming the molecular formula C22H17N3O5.
The fragmentation pattern in mass spectrometry could provide valuable information about the structural elements of the compound. For example, the loss of the catechol hydroxyl groups or cleavage at specific positions in the tetracyclic core would generate characteristic fragment ions that could aid in structural confirmation.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) would be valuable for assessing the purity of the compound and for separation of potential isomers or related compounds. Thin-Layer Chromatography (TLC) could be used for monitoring reactions during synthesis and for preliminary purity assessments.
For a compound with potential biological activity, techniques such as bioassay-guided fractionation might be employed to identify and isolate the active component from a mixture, using chromatographic separation followed by biological testing of the fractions.
X-ray Crystallography
X-ray crystallography would also reveal any intramolecular hydrogen bonding or other non-covalent interactions that might influence the compound's conformation and properties. The solid-state structure could provide insights into how the molecule might interact with biological targets or participate in crystal packing arrangements that could be relevant for formulation considerations.
Comparative Analysis
A comparative analysis of 2-(3,4-dihydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione with related compounds can provide insights into structure-activity relationships and the significance of specific structural features.
Comparison with Related Compounds
Search result mentions a structurally similar compound, 2-(4-fluorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione, which differs from our target compound in having a 4-fluorophenyl group instead of a 3,4-dihydroxyphenyl group. This structural variation would likely result in significant differences in properties:
Table 2. Comparative Analysis of Related Compounds
| Feature | 2-(3,4-dihydroxyphenyl) derivative | 2-(4-fluorophenyl) derivative |
|---|---|---|
| Hydrogen bonding capacity | Higher (two hydroxyl groups) | Lower (no hydroxyl groups) |
| Polarity | Higher | Lower |
| Potential antioxidant activity | Present (catechol moiety) | Absent |
| Metabolic stability | Potentially lower (susceptible to phase II metabolism) | Potentially higher |
| Electronic properties | Electron-donating substituents | Electron-withdrawing substituent |
These differences would likely influence the compounds' biological activities, pharmacokinetic properties, and potential applications. The catechol moiety in our target compound would confer antioxidant properties and metal-chelating abilities that would be absent in the fluorophenyl derivative. Conversely, the fluorine atom in the related compound might enhance metabolic stability and membrane permeability, properties often associated with fluorinated compounds in medicinal chemistry.
Structure-Activity Relationships
The comparison of these related compounds suggests that the nature of the aryl substituent plays a crucial role in determining the properties of these tetracyclic structures. By systematically varying the substituents on the aromatic ring or other parts of the molecule, researchers could develop structure-activity relationships (SARs) that correlate specific structural features with biological activities or physical properties.
The core tetracyclic structure appears to be a versatile scaffold that can accommodate different substituents, suggesting potential for the development of a library of related compounds with tuned properties for specific applications. Such a library could be valuable in drug discovery efforts, allowing for the identification of optimized compounds with improved potency, selectivity, or pharmacokinetic properties.
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